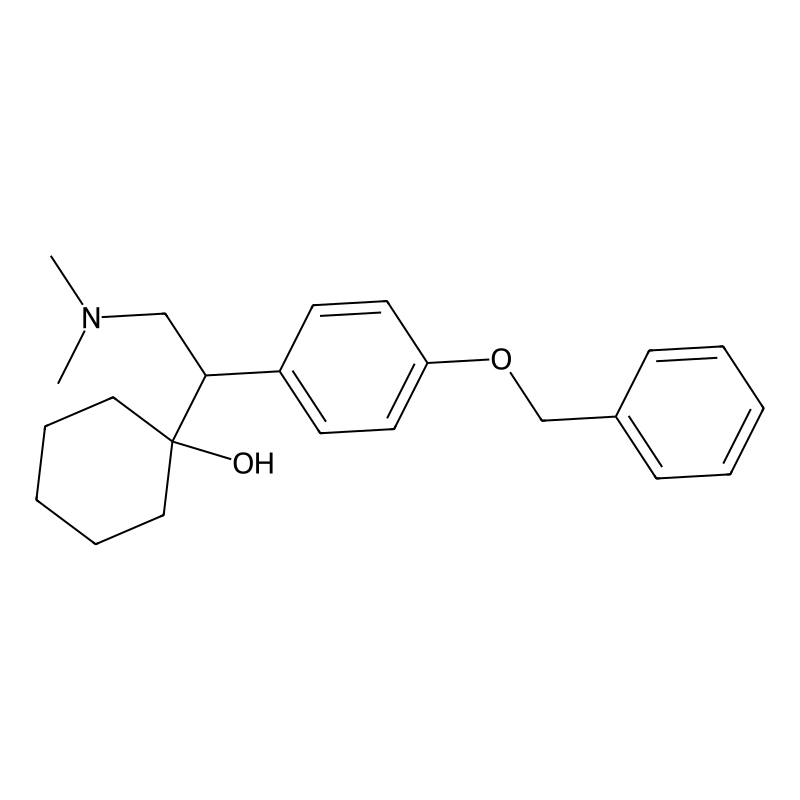1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of O-Desmethylvenlafaxine Succinate:
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol, also known as the O-desmethyl precursor of venlafaxine, is a key intermediate in the synthesis of O-desmethylvenlafaxine succinate, a metabolite of the antidepressant drug venlafaxine [, ]. This metabolite is formed in the body as venlafaxine is broken down [].
Potential Research Applications:
While the specific research applications of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol itself are limited, its role as a precursor to O-desmethylvenlafaxine succinate opens up potential avenues for research:
- Understanding venlafaxine metabolism: Studying the synthesis and properties of O-desmethylvenlafaxine succinate can provide insights into the metabolism of venlafaxine and its potential effects in the body.
- Investigating the pharmacological activity of O-desmethylvenlafaxine succinate: Research can explore the potential therapeutic effects of O-desmethylvenlafaxine succinate, either alone or in combination with other medications.
- Developing new analytical methods: The unique chemical structure of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol and O-desmethylvenlafaxine succinate necessitates the development of specific analytical methods for their detection and quantification in biological samples, which can be a valuable research area.
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol is a complex organic molecule featuring a cyclohexanol core, a benzyloxy group, and a dimethylamino ethyl side chain. Its structure allows for various interactions with biological systems, making it a valuable compound in medicinal chemistry. The molecular weight of this compound is approximately 353.5 g/mol .
- Condensation Reactions: It can undergo condensation with carbonyl compounds in the presence of acids or bases to form more complex structures.
- Reduction Reactions: The dimethylamino group can be reduced or oxidized under specific conditions, altering its pharmacological properties.
- Substitution Reactions: The benzyloxy group can be substituted with various electrophiles, allowing for the synthesis of derivatives with altered biological activity .
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol exhibits notable biological activity, particularly as a pharmaceutical intermediate. It is recognized for its role in synthesizing O-desmethylvenlafaxine, an antidepressant that acts on serotonin and norepinephrine reuptake inhibition. This mechanism suggests potential applications in treating mood disorders and anxiety .
The synthesis of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol typically involves several steps:
- Starting Materials: The synthesis begins with the reaction of cyclohexanone with substituted benzyloxyphenyl acetonitrile.
- Condensation Reaction: This is performed in the presence of bases such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
- Purification: Following the reaction, the product is purified through extraction techniques involving solvents like ethyl acetate and hexane to isolate the target compound .
This compound serves multiple purposes:
- Pharmaceutical Intermediate: It is primarily used in the synthesis of O-desmethylvenlafaxine.
- Research Tool: It plays a role in proteomics research as a biochemical reagent .
- Potential Drug Development: Given its biological activity, it may be explored for developing new therapeutic agents targeting mood disorders.
Studies exploring the interactions of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol with various biological targets are essential for understanding its pharmacodynamics. Interaction studies have shown that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Several compounds share structural similarities with 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| O-desmethylvenlafaxine | C16H19NO2 | Active metabolite of venlafaxine with antidepressant properties |
| Venlafaxine | C17H17NO2 | Dual serotonin and norepinephrine reuptake inhibitor |
| Desvenlafaxine | C16H19NO3 | Active metabolite of venlafaxine; used for major depressive disorder |
Uniqueness
The uniqueness of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol lies in its specific structural features that allow for diverse chemical reactivity and potential therapeutic applications not fully realized by its analogs.
Molecular Architecture
The compound features:
- Benzyloxyphenyl group: A para-substituted benzyl ether (C₆H₅CH₂O–) attached to a phenyl ring, providing hydrophobic character.
- Dimethylaminoethyl chain: A –CH₂–N(CH₃)₂ side chain contributing basicity and hydrogen-bonding potential.
- Cyclohexanol core: A six-membered carbocyclic alcohol enabling stereochemical complexity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 353.5 g/mol | |
| Density | 1.096 g/cm³ | |
| Boiling point | 493.9°C at 760 mmHg | |
| LogP (lipophilicity) | 4.606 | |
| Refractive index | 1.578 | |
| Solubility | Ethanol, ethers, organic solvents |
The SMILES notation CN(C)CC(C1=CC=C(OCC2=CC=CC=C2)C=C1)C3(CCCCC3)O and InChI key FSSWQHLSQWTHIB-UHFFFAOYSA-N confirm its stereochemistry and functional group arrangement.








